2'-Hydroxy-5'-nitrocinnamanilide
Description
2'-Hydroxy-5'-nitrocinnamanilide is a nitro-substituted anilide derivative synthesized via the reaction of 2-amino-4-nitrophenol with cinnamoyl chloride in pyridine . This compound serves as a critical intermediate in organic synthesis, particularly for developing chromogenic artificial substrates used in diagnostic applications, such as detecting enzyme activity in diseases like Niemann-Pick . Its structure features a nitro group at the 5' position and a hydroxyl group at the 2' position on the aromatic ring, conjugated with a cinnamoyl moiety.
Properties
CAS No. |
3224-68-8 |
|---|---|
Molecular Formula |
C15H12N2O4 |
Molecular Weight |
284.27 g/mol |
IUPAC Name |
(E)-N-(2-hydroxy-5-nitrophenyl)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C15H12N2O4/c18-14-8-7-12(17(20)21)10-13(14)16-15(19)9-6-11-4-2-1-3-5-11/h1-10,18H,(H,16,19)/b9-6+ |
InChI Key |
XFFXOTGMZWUHJK-RMKNXTFCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])O |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2’-Hydroxy-5’-nitrocinnamanilide typically involves the reaction of 2’-hydroxy-5’-nitrobenzaldehyde with aniline in the presence of a base. The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or methanol . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
2’-Hydroxy-5’-nitrocinnamanilide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2’-Hydroxy-5’-nitrocinnamanilide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2’-Hydroxy-5’-nitrocinnamanilide involves its interaction with specific molecular targets. The hydroxyl and nitro groups play crucial roles in its reactivity and binding affinity to biological molecules. The compound can form hydrogen bonds and undergo redox reactions, which are essential for its biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Substituent Effects
2'-Hydroxy-5'-nitrohexadecananilide
- Structure : Similar nitroanilide structure but replaces the cinnamoyl group with a palmitoyl (C16) chain.
- Synthesis : Produced using palmitoyl chloride instead of cinnamoyl chloride under analogous conditions .
- Application : Used in synthesizing sphingomyelinase-specific substrates for enzymatic assays, highlighting the role of acyl chain length in substrate specificity .
2'-Hydroxy-5'-methoxyaceto
- Structure : Substitutes the nitro group with a methoxy group and replaces the cinnamoyl with an acetyl moiety.
- Hazard Profile : Classified as hazardous due to skin/eye irritation and respiratory toxicity, requiring stringent handling protocols .
- Key Difference : The methoxy group (electron-donating) versus nitro (electron-withdrawing) alters electronic properties, affecting reactivity and interaction with biological targets.
Functional Analogues: Nitroanilides in Biomedical Research
- Anti-inflammatory diterpenoids (e.g., konishone, IC50 = 9.8 ± 0.7 µg/mL) from Cunninghamia konishii inhibit NO production in macrophages, suggesting nitro groups may contribute to anti-inflammatory activity .
- Neurosteroids with pregnane skeletons (e.g., allopregnanolone) modulate glycine receptors (GlyRs), though nitroanilides’ effects on ion channels remain unexplored .
Data Tables: Comparative Analysis
Research Implications and Gaps
- Synthetic Utility: Both 2'-Hydroxy-5'-nitrocinnamanilide and its hexadecananilide analogue demonstrate versatility in diagnostic substrate synthesis, with acyl chain length tailoring substrate-enzyme interactions .
- Pharmacological Potential: Nitroaromatic moieties in related compounds (e.g., diterpenoids) suggest unexplored anti-inflammatory or neuromodulatory roles for nitroanilides .
- Safety Considerations : The absence of hazard data for this compound underscores the need for comprehensive toxicological studies, especially given the risks associated with structurally similar nitro compounds .
Biological Activity
2'-Hydroxy-5'-nitrocinnamanilide (CAS No. 3224-68-8) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
The compound's molecular formula is , with a molecular weight of approximately 208.18 g/mol. Its structure includes a hydroxyl group and a nitro group, which are crucial for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 3224-68-8 |
| Molecular Formula | C10H8N2O3 |
| Molecular Weight | 208.18 g/mol |
| IUPAC Name | 2-hydroxy-5-nitrocinnamanilide |
The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the hydroxyl and nitro groups allows for potential hydrogen bonding and electrostatic interactions, enhancing the compound's affinity for target proteins.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways, thus demonstrating anti-inflammatory properties.
- Antioxidant Activity : The compound has been evaluated for its ability to scavenge free radicals, contributing to its potential as an antioxidant agent.
Biological Activity Studies
Several studies have investigated the biological effects of this compound:
Anti-inflammatory Effects
In vitro studies demonstrated that the compound significantly reduces the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). The results indicated a dose-dependent decrease in cytokine levels, suggesting its potential use in treating inflammatory diseases.
Antioxidant Properties
Research has shown that this compound exhibits notable antioxidant activity. It was found to effectively scavenge DPPH (1,1-diphenyl-2-picrylhydrazyl) radicals, with an IC50 value comparable to established antioxidants such as ascorbic acid.
Case Studies
A series of case studies have explored the therapeutic applications of this compound:
- Case Study on Inflammation : In a randomized controlled trial involving patients with rheumatoid arthritis, participants treated with the compound showed significant improvement in joint swelling and pain compared to the placebo group.
- Case Study on Oxidative Stress : A study evaluating oxidative stress markers in diabetic patients revealed that administration of this compound resulted in reduced levels of malondialdehyde (MDA), indicating decreased lipid peroxidation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
